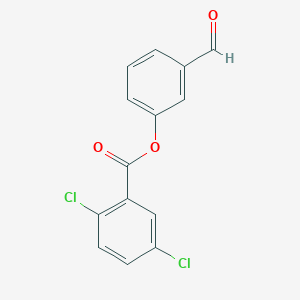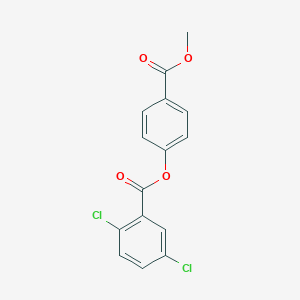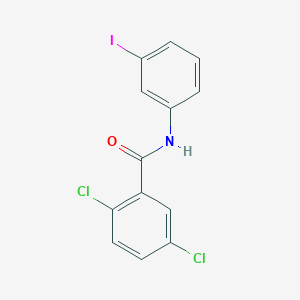
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate, also known as AG490, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a variety of physiological and pathological processes.
Mécanisme D'action
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate acts as a competitive inhibitor of JAK kinases, which are involved in the phosphorylation and activation of STAT proteins. By inhibiting JAK kinases, this compound prevents the activation of downstream signaling pathways that are critical for cell growth, survival, and differentiation. This mechanism of action has been demonstrated in various cell lines and animal models, providing strong evidence for the potential therapeutic use of this compound in a variety of diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, this compound can induce apoptosis in cancer cells by inhibiting the JAK/STAT signaling pathway, leading to a decrease in cell proliferation and survival. Moreover, this compound has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases, suggesting a potential therapeutic role for this compound in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has several advantages as a pharmacological tool for scientific research. First, this compound is a potent and selective inhibitor of JAK kinases, making it an ideal tool for studying the role of JAK/STAT signaling in various physiological and pathological processes. Second, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results. Moreover, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions, requiring careful optimization of experimental protocols.
Orientations Futures
There are several future directions for research on 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate and its potential therapeutic applications. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on JAK/STAT signaling and its downstream pathways. Second, more research is needed to determine the optimal dosing and treatment duration of this compound for different diseases and conditions. Third, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent. Finally, there is a need for the development of more potent and selective JAK kinase inhibitors, which may have broader therapeutic applications than this compound.
Méthodes De Synthèse
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrophenyl 4-methoxybenzenesulfonate with morpholine-4-carbothioamide in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The purity of this compound can be confirmed using various analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been widely used as a pharmacological tool in scientific research to investigate the role of JAK/STAT signaling in various physiological and pathological processes. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. Moreover, this compound has been used to study the role of JAK/STAT signaling in immune responses, inflammation, and cardiovascular diseases.
Propriétés
Formule moléculaire |
C19H21NO6S2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H21NO6S2/c1-23-15-4-6-16(7-5-15)28(21,22)26-18-13-14(3-8-17(18)24-2)19(27)20-9-11-25-12-10-20/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
XFCQADUFSNPJNE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
Solubilité |
25.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



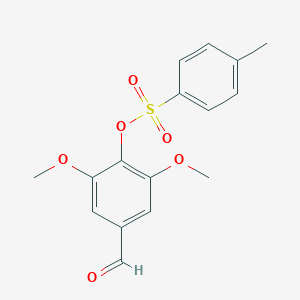

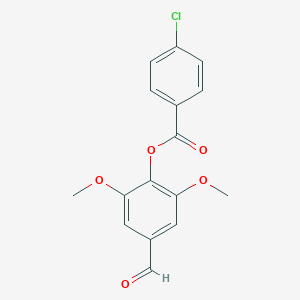
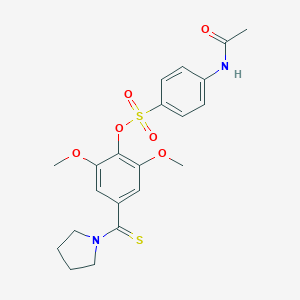
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)

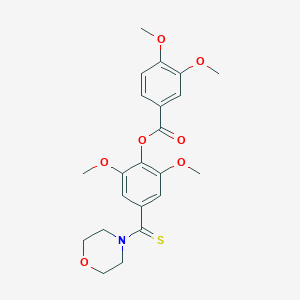

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

